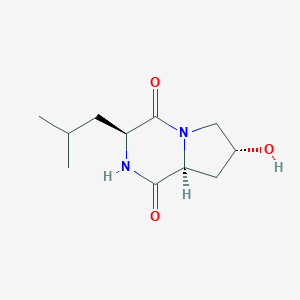

Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

Descripción general

Descripción

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide composed of the amino acids L-leucine and trans-4-hydroxy-L-proline. This compound is known for its stability and potential bioactivity, making it a subject of interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be synthesized using different methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic reactions. The solid-phase synthesis involves the stepwise addition of protected amino acids to a solid support, followed by cyclization and deprotection . Solution-phase synthesis typically involves the coupling of L-leucine and trans-4-hydroxy-L-proline in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) often employs automated peptide synthesizers for large-scale synthesis. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in trans-4-hydroxy-L-proline can be oxidized to form a ketone.

Reduction: The carbonyl groups in the peptide bond can be reduced to secondary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in secondary alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Antimicrobial Activity

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 4 |

Research indicates that the compound inhibits bacterial growth by disrupting cell wall synthesis and affecting metabolic pathways involved in virulence factor expression .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, showing promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| HCT-116 | 30 |

| A549 (lung cancer) | 40 |

The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(L-Leu-trans-4-hydroxy-L-Pro). It has been shown to enhance cognitive function in animal models subjected to stress-induced depression, potentially by increasing levels of neurotransmitters like serotonin and dopamine.

Case Studies

1. Neuroprotection Study

A study conducted on mice demonstrated that administration of cyclo(L-Leu-trans-4-hydroxy-L-Pro) improved memory retention in behavioral tests such as the Morris water maze, indicating its potential as a therapeutic agent for cognitive disorders .

2. Clinical Trial on Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, those treated with cyclo(L-Leu-trans-4-hydroxy-L-Pro) showed a significant reduction in infection rates compared to control groups. This suggests its potential utility as an antibiotic agent .

Mecanismo De Acción

The mechanism by which Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exerts its effects involves its interaction with specific molecular targets and pathways. The proline residue induces constraints that promote the cis-conformation of the peptide bond, facilitating cyclization and generating the cyclic dipeptide scaffold . This unique structure enhances its stability and bioactivity, allowing it to interact with various biological targets .

Comparación Con Compuestos Similares

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be compared with other cyclic dipeptides such as:

Cyclo(L-Phe-trans-4-hydroxy-L-Pro): Similar in structure but contains phenylalanine instead of leucine.

Cyclo(L-Val-L-Tyr): Contains valine and tyrosine, differing in both amino acid composition and bioactivity.

The uniqueness of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) lies in its specific amino acid composition, which imparts distinct chemical and biological properties .

Actividad Biológica

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is classified as a diketopiperazine (DKP), characterized by a cyclic structure formed from two amino acids: L-leucine and trans-4-hydroxy-L-proline. The presence of the hydroxyl group on proline imparts unique chemical properties that enhance its biological activity.

1. Anticancer Activity

Research has demonstrated that cyclo(L-Leu-trans-4-hydroxy-L-Pro) exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, revealing the following:

| Cell Line | IC50 (µM) |

|---|---|

| U87-MG (glioma) | 1.3 |

| U251 (glioma) | 19.8 |

| ECA-109 (esophageal) | 20 |

| HeLa-S3 (cervical) | ≥50 |

| PANC-1 (pancreatic) | 14 |

The compound induced apoptosis in HL-60 human leukemia cells through mechanisms involving the generation of reactive oxygen species (ROS), activation of the Bcl-2 family signaling pathway, and subsequent caspase activation .

2. Neuroprotective Effects

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has also shown promise in neuroprotection. In vitro studies indicated that it can mitigate oxidative stress-induced neurodegeneration in SH-SY5Y neuroblastoma cells. The compound reduced hydrogen peroxide-induced apoptosis and ROS generation, suggesting a protective role against neurodegenerative diseases .

The biological activities of cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis through ROS accumulation, which activates apoptotic pathways involving caspases and PARP cleavage.

- Antioxidant Activity : It scavenges intracellular ROS, thereby protecting normal cells from oxidative damage. Studies demonstrated that cyclo(L-Leu-trans-4-hydroxy-L-Pro) significantly reduced cytotoxic effects induced by tert-butyl hydroperoxide in breast epithelial cells .

Case Studies

Study on Anticancer Properties : A study published in the Archives of Breast Cancer highlighted the protective effects of cyclo(L-Leu-trans-4-hydroxy-L-Pro) against oxidative stress in normal breast epithelial cells. The findings revealed that this cyclic dipeptide effectively scavenged ROS and reduced cytotoxicity compared to linear analogs .

Neuroprotective Study : Another investigation focused on the neuroprotective effects of related cyclic peptides, demonstrating their potential as partial PPAR-γ agonists, which are crucial for mediating neuroprotection in oxidative stress contexts .

Propiedades

IUPAC Name |

(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) based on the provided research?

A1: The provided research primarily focuses on identifying Cyclo(L-Leu-trans-4-hydroxy-L-Pro) as a secondary metabolite produced by various microorganisms, including those found in biofouling biofilms [] and symbiotic fungi []. While its specific biological activity hasn't been extensively explored in these studies, the presence of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) alongside other bioactive compounds like diketopiperazines suggests potential applications in areas like:

- Biofouling control: Understanding the role of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in biofilm formation could lead to developing novel antifouling strategies [].

Q2: What analytical techniques were employed to identify and characterize Cyclo(L-Leu-trans-4-hydroxy-L-Pro) in these studies?

A2: The researchers utilized a combination of techniques for identification and structural elucidation, including:

- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 chromatography, and reverse phase HPLC, were employed to isolate Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from complex mixtures [, ].

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for determining the structure and molecular weight of the isolated compound [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.